Tafenoquine is a synthetic 8-aminoquinoline antimalarial compound, originally developed as an investigational compound (WR 238605) by the United States Army's Walter Reed Army Institute of Research (WRAIR). [] It was later codeveloped by the US Army and GlaxoSmithKline. [] Tafenoquine acts against various stages of the malaria parasite, including the liver stages, gametocytes, and sporozoites of Plasmodium falciparum, as well as the blood stages. [, , ]
Tafenoquine is derived from the 8-aminoquinoline class of compounds, which includes primaquine, a well-known antimalarial agent. Its development was aimed at providing a more effective and convenient treatment option for malaria, particularly for preventing relapses associated with P. vivax infections. The compound's structure allows it to act against all stages of malaria parasites, including pre-erythrocytic (liver) and erythrocytic (blood) stages, and it has shown efficacy in blocking transmission stages as well .
Tafenoquine's molecular structure can be described as follows:
The structural analysis also indicates that tafenoquine is a prodrug, requiring metabolic activation primarily through cytochrome P450 enzymes to exert its therapeutic effects .
Tafenoquine undergoes various chemical reactions during its metabolism:
The mechanism through which tafenoquine operates involves several key processes:
Tafenoquine exhibits several noteworthy physical and chemical properties:
These properties are crucial for understanding its formulation and administration in clinical settings.
Tafenoquine's primary application lies in the treatment and prevention of malaria, specifically targeting P. vivax infections. Its advantages include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3